PAMAM DENDRIMER GENERATION

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Poly(amidoamine) dendrimers, commonly known as PAMAM dendrimers, are a class of highly branched, tree-like polymers. These macromolecules are synthesized from a central core and exhibit a high degree of structural uniformity, multivalency, and a well-defined molecular architecture.

準備方法

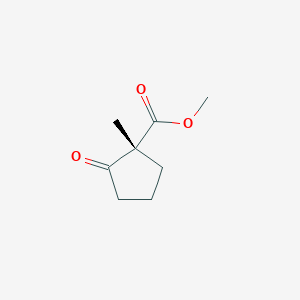

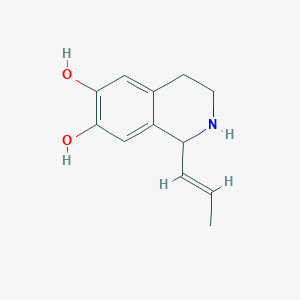

PAMAM dendrimers are synthesized through a stepwise, iterative process involving two main reactions: Michael addition and amidation. The synthesis begins with a core molecule, typically ethylenediamine, which undergoes a Michael addition reaction with methyl acrylate to form an ester-terminated intermediate. This intermediate is then subjected to amidation with ethylenediamine to yield an amine-terminated dendrimer. This process is repeated to build successive generations of the dendrimer, with each generation doubling the number of reactive surface groups .

Industrial production of PAMAM dendrimers involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and uniformity of the final product. Common solvents used in the synthesis include methanol and dimethylformamide, and the reactions are typically carried out under inert nitrogen atmosphere to prevent oxidation .

化学反応の分析

PAMAM dendrimers undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups on the dendrimer surface. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amine-terminated PAMAM dendrimers can yield amide or imide derivatives, while substitution reactions with nucleophiles can introduce various functional groups onto the dendrimer surface .

科学的研究の応用

PAMAM dendrimers have a wide range of scientific research applications due to their unique structural and functional properties. In chemistry, they are used as catalysts and nanoreactors, providing a confined environment for chemical reactions. In biology and medicine, PAMAM dendrimers are employed as drug delivery vehicles, gene transfection agents, and imaging agents. Their ability to encapsulate and release therapeutic molecules in a controlled manner makes them ideal for targeted drug delivery and cancer therapy .

In industry, PAMAM dendrimers are used in the development of advanced materials, such as coatings, adhesives, and sensors. Their high surface area and functional group density enable them to interact with various substrates, enhancing the performance of these materials .

作用機序

The mechanism by which PAMAM dendrimers exert their effects is primarily based on their ability to interact with biological membranes and macromolecules. The dendrimers can form stable complexes with drugs, DNA, and proteins, facilitating their transport across cell membranes. This interaction is mediated by electrostatic forces, hydrogen bonding, and hydrophobic interactions .

PAMAM dendrimers can also enhance the absorption of poorly absorbable drugs by increasing the secretion of organic cation transporters, such as OCT1, OCT2, and OCT3. This absorption-enhancing effect is generation- and concentration-dependent, with higher generation dendrimers exhibiting greater efficacy .

類似化合物との比較

PAMAM dendrimers are often compared with other dendrimer families, such as poly(propylene imine) (PPI) dendrimers and poly(L-lysine) dendrimers. While all dendrimers share a similar branched structure, PAMAM dendrimers are unique in their amide and amine functionalities, which confer greater biocompatibility and versatility in functionalization .

PPI dendrimers, for example, have a different core and branching units, resulting in distinct physicochemical properties. Poly(L-lysine) dendrimers, on the other hand, are composed of amino acid residues and are primarily used in biomedical applications due to their biodegradability .

特性

CAS番号 |

192948-77-9 |

|---|---|

分子式 |

C494H800N122Na64O188 |

分子量 |

12927.69 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。